tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate
Overview
Description
tert-Butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C10H13Cl2N3O2 and a molecular weight of 278.14 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Mode of Action
Carbamates are generally known to interact with their targets by forming a covalent bond, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to be involved in various biochemical processes, including the inhibition of acetylcholinesterase, which can affect neurotransmission
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The compound’s molecular weight (278.14) suggests that it may have reasonable absorption and distribution characteristics .
Result of Action
As a carbamate derivative, it may exhibit inhibitory effects on certain enzymes, leading to changes in cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Preparation Methods
The synthesis of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate typically involves the reaction of 3,6-dichloropyridazine with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
tert-Butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
tert-Butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
tert-Butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate: This compound has a similar structure but lacks the methyl group on the pyridazine ring.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
tert-Butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines and other organic molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)13-5-6-4-7(11)14-15-8(6)12/h4H,5H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUUNVCREMQDIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NN=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700555 | |
Record name | tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631914-72-2 | |
Record name | tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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